REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:7]=1[O:14][CH3:15]>>[F:5][C:6]1[C:7]([O:14][CH3:15])=[C:8]([O:12][CH3:13])[CH:9]=[CH:10][C:11]=1[N+:1]([O-:4])=[O:2].[F:5][C:6]1[CH:11]=[C:10]([N+:1]([O-:3])=[O:2])[CH:9]=[C:8]([O:12][CH3:13])[C:7]=1[O:14][CH3:15]
|
Name
|
|
Quantity
|
853 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
149 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)OC)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The orange solution was poured into ice
|
Type
|
FILTRATION
|
Details
|
the resultant solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
the mixture of two products (ratio 1/1.8)
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by reverse phase automatic C18 column chromatography (Combiflash RF, 120 g column)
|
Type
|
WASH
|
Details
|
eluting with Acetonitrile/Water (0-90%) over 35 min
|
Duration
|
35 min
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1OC)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 263 mmol | |
AMOUNT: MASS | 53 g | |
YIELD: PERCENTYIELD | 28% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 467 mmol | |
AMOUNT: MASS | 94 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:7]=1[O:14][CH3:15]>>[F:5][C:6]1[C:7]([O:14][CH3:15])=[C:8]([O:12][CH3:13])[CH:9]=[CH:10][C:11]=1[N+:1]([O-:4])=[O:2].[F:5][C:6]1[CH:11]=[C:10]([N+:1]([O-:3])=[O:2])[CH:9]=[C:8]([O:12][CH3:13])[C:7]=1[O:14][CH3:15]
|
Name
|
|
Quantity
|
853 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
149 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)OC)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The orange solution was poured into ice
|
Type
|
FILTRATION
|
Details
|
the resultant solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
the mixture of two products (ratio 1/1.8)
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by reverse phase automatic C18 column chromatography (Combiflash RF, 120 g column)
|
Type
|
WASH
|
Details
|
eluting with Acetonitrile/Water (0-90%) over 35 min
|
Duration
|
35 min
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1OC)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 263 mmol | |
AMOUNT: MASS | 53 g | |
YIELD: PERCENTYIELD | 28% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 467 mmol | |
AMOUNT: MASS | 94 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |